An In-depth Technical Guide to 4-(4-Bromophenyl)-9-phenyl-9H-carbazole: Structure, Properties, and Applications
An In-depth Technical Guide to 4-(4-Bromophenyl)-9-phenyl-9H-carbazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole, a key intermediate in the synthesis of advanced functional materials. This document delves into its chemical structure, details its synthesis through established methodologies, and presents its known physicochemical and photophysical properties. The primary application of this molecule lies in the field of organic electronics, particularly as a building block for materials used in Organic Light-Emitting Diodes (OLEDs). While its direct biological applications are not yet extensively explored, the broader family of carbazole derivatives has shown significant potential in medicinal chemistry, suggesting avenues for future investigation. This guide aims to serve as a foundational resource for researchers and professionals working with this versatile compound.
Introduction: The Significance of the Carbazole Scaffold
Carbazole and its derivatives have become indispensable building blocks in the realm of materials science and medicinal chemistry.[1] Their rigid, planar structure, coupled with excellent thermal stability and charge-transporting properties, makes them ideal candidates for a wide range of applications.[1] The nitrogen atom within the carbazole core provides a convenient site for functionalization, allowing for the fine-tuning of its electronic and photophysical properties.[2] This has led to their widespread use in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[2][3]
In the context of drug development, the carbazole nucleus is a recognized pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] The introduction of various substituents onto the carbazole framework allows for the modulation of these biological effects.
This guide focuses specifically on 4-(4-Bromophenyl)-9-phenyl-9H-carbazole, a molecule that combines the robust carbazole core with a bromophenyl and a phenyl substituent. The bromine atom serves as a versatile synthetic handle for further chemical transformations, making this compound a valuable intermediate for the creation of more complex molecular architectures.
Chemical Structure and Synthesis
The chemical structure of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole is characterized by a central carbazole ring system. A phenyl group is attached to the nitrogen atom (position 9), and a 4-bromophenyl group is attached at the C4 position of the carbazole moiety.
Molecular Structure of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole
Caption: Chemical structure of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole.
The synthesis of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole is typically achieved via a two-step process involving N-arylation followed by C-arylation, or a one-pot reaction. Common synthetic strategies include the Ullmann condensation and the Buchwald-Hartwig amination for the formation of the C-N bond, and the Suzuki coupling for the C-C bond.
Synthesis Workflow
A representative synthetic approach involves the initial N-arylation of carbazole with an appropriate aryl halide, followed by a subsequent C-H arylation.
Caption: A generalized two-step synthesis workflow for 4-(4-Bromophenyl)-9-phenyl-9H-carbazole.
Experimental Protocol: Ullmann-type Synthesis of 9-(4-bromophenyl)-9H-carbazole (Intermediate)
This protocol is adapted from a published procedure for the synthesis of a similar compound and can be considered a representative method for the N-arylation step.[6]
Materials:
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9H-Carbazole
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1,4-Dibromobenzene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(I) Iodide (CuI)
-
Potassium carbonate (K₂CO₃)
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Toluene
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Dichloromethane (DCM)
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Light petroleum
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Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a fused silica ampoule, combine 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), CuSO₄·5H₂O (0.05 eq.), and K₂CO₃ (1.0 eq.).
-
Seal the ampoule under vacuum or an inert atmosphere.
-
Heat the ampoule to 250 °C for 68 hours.[6]
-
After cooling to room temperature, carefully open the ampoule.
-
Partition the solid residue between toluene and water.
-
Extract the aqueous phase with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of light petroleum and dichloromethane (e.g., 75:25 v/v) as the eluent to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[6]
Physicochemical and Photophysical Properties
The properties of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole are crucial for its application in organic electronics. These properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂BrN | [6] |
| Molecular Weight | 322.2 g/mol | [6] |
| Physical State | White to light yellow solid | |
| Melting Point | 147-151 °C | [7] |
| Solubility | Slightly soluble in water. Soluble in solvents like toluene and chloroform. | [7] |
| Thermal Stability | Carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400 °C, making them suitable for vacuum deposition processes in OLED fabrication.[2][8] |
Photophysical and Electrochemical Properties
Detailed experimental photophysical and electrochemical data for 4-(4-Bromophenyl)-9-phenyl-9H-carbazole are not extensively reported in the literature, as it is primarily an intermediate. However, based on the properties of the parent 9-phenylcarbazole and related derivatives, the following can be inferred:
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UV-Vis Absorption: Carbazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the conjugated system.[9] The absorption spectrum of 9-phenylcarbazole derivatives generally shows two main absorption bands around 290 nm and 340 nm.[9]
-
Photoluminescence: Many carbazole derivatives are highly fluorescent. The emission properties are influenced by the substituents and the solvent polarity.
-
Electrochemical Properties (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining the charge injection and transport properties in electronic devices. For 9-phenylcarbazole, the HOMO level is around -5.7 to -5.9 eV.[3][10] The introduction of a bromine atom, being weakly electron-withdrawing, is expected to have a minor effect on these energy levels. These levels can be experimentally determined using cyclic voltammetry.
Applications in Organic Electronics and Materials Science
The primary and well-established application of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole is as a key intermediate in the synthesis of materials for organic electronics, particularly for OLEDs.[7]
Intermediate for OLED Host Materials
Carbazole derivatives are widely used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which is necessary to confine the triplet excitons of the phosphorescent guest emitter.[8] The 4-(4-Bromophenyl)-9-phenyl-9H-carbazole scaffold can be further functionalized via the bromine atom to introduce other moieties, thereby tuning the material's properties for optimal device performance.
Energy Level Diagram for a Typical OLED
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- 8. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
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